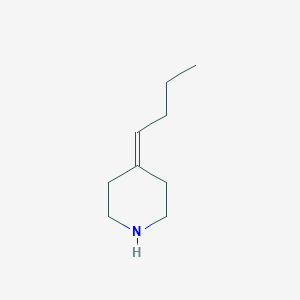

4-Butylidenepiperidine

Description

4-Butylidenepiperidine is a piperidine derivative characterized by a butylidene group (-CH₂-CH₂-CH₂-CH₂=) attached to the piperidine ring at the 4-position. Piperidine, a six-membered heterocyclic amine, serves as a structural backbone for numerous pharmacologically active compounds. The introduction of a butylidene substituent modifies the compound’s electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

4-butylidenepiperidine |

InChI |

InChI=1S/C9H17N/c1-2-3-4-9-5-7-10-8-6-9/h4,10H,2-3,5-8H2,1H3 |

InChI Key |

HKYYFIFJSWOHQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The pharmacological and chemical profiles of piperidine derivatives are highly substituent-dependent. Below is a comparative analysis of 4-Butylidenepiperidine and analogous compounds, supported by data from diverse sources.

Table 1: Structural and Physicochemical Comparison

Key Observations

This could facilitate conjugation or Michael addition reactions in drug design. 4-Piperidinone’s ketone group enables nucleophilic attacks, making it a versatile intermediate for synthesizing secondary amines or hydrazones .

Biological Activity: 4-Benzylpiperidine exhibits anesthetic and antiarrhythmic properties, likely due to its lipophilic benzyl group enhancing blood-brain barrier penetration . (+)-3-PPP demonstrates dopamine autoreceptor agonism, highlighting how phenolic substituents on piperidine can fine-tune CNS activity .

4-Piperidinone derivatives may pose respiratory hazards if inhaled, necessitating stringent lab controls .

Research Implications and Gaps

Structural-Activity Relationship (SAR): The butylidene group’s impact on metabolic stability and bioavailability remains unexplored. Comparative studies with 4-benzylpiperidine could clarify substituent effects on cytochrome P450 interactions. Piperidine derivatives with electron-withdrawing groups (e.g., 4-piperidinone) show reduced basicity compared to alkyl-substituted variants, affecting their pharmacokinetics .

Contrasting 4-Anilino-1-Boc-piperidine’s opioid precursor role , 4-Butylidenepiperidine may offer non-opioid analgesic pathways if further studied.

Synthetic Challenges :

- The alkene in 4-Butylidenepiperidine may pose stability issues (e.g., oxidation), requiring stabilization strategies like steric hindrance or conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.